(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone

Drug design Physicochemical profiling ADME optimisation

(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone (CAS 57379-60-9) is a synthetic small molecule of the benzofuran-oxirane-methanone class, with molecular formula C₂₄H₁₈O₄ and a molecular weight of 370.40 g·mol⁻¹. The compound integrates a benzofuran heterocycle, a reactive epoxide (oxirane) ring, and a 2-(benzyloxy)benzoyl moiety, features that position it as a potential covalent enzyme inhibitor or synthetic intermediate for further structural elaboration.

Molecular Formula C24H18O4
Molecular Weight 370.404
CAS No. 57379-60-9
Cat. No. B2948925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone
CAS57379-60-9
Molecular FormulaC24H18O4
Molecular Weight370.404
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C3C(O3)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C24H18O4/c25-22(24-23(28-24)21-14-17-10-4-6-12-19(17)27-21)18-11-5-7-13-20(18)26-15-16-8-2-1-3-9-16/h1-14,23-24H,15H2
InChIKeySWEPJKUHSNMGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone CAS 57379-60-9 – Benzofuran-Oxirane Methanone Research Compound for Drug Discovery & Chemical Biology


(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone (CAS 57379-60-9) is a synthetic small molecule of the benzofuran-oxirane-methanone class, with molecular formula C₂₄H₁₈O₄ and a molecular weight of 370.40 g·mol⁻¹ [1]. The compound integrates a benzofuran heterocycle, a reactive epoxide (oxirane) ring, and a 2-(benzyloxy)benzoyl moiety, features that position it as a potential covalent enzyme inhibitor or synthetic intermediate for further structural elaboration . Its primary sourcing route is through specialised screening libraries (InterBioScreen ID STOCK1N-06597) [2], and it is primarily intended for early-stage drug discovery and chemical biology research.

Why Generic Substitution Fails for CAS 57379-60-9 – Structural Sensitivity of Benzofuran-Oxirane Methanones Demands Precise Compound Selection


Benzofuran-oxirane-methanone compounds display extreme sensitivity to substitution patterns, with even minor structural modifications producing divergent target profiles and inhibition mechanisms. The closest characterised analog, the 4,5-dimethylphenyl derivative (CAS 85461-29-6), exhibits noncompetitive, tight-binding or irreversible cathepsin inhibition with Ki values of 0.0683–0.2486 mM at pH 5.5 and 37 °C [1]. In contrast, benzofuran scaffolds lacking the oxirane group and bearing nitrile substituents preferentially engage the epidermal growth factor receptor tyrosine kinase (EGFR-TK) with IC₅₀ values of 0.81–1.12 µM [2]. These divergent target engagement profiles demonstrate that generic substitution—selecting any benzofuran-containing compound—cannot recapitulate the specific covalent-binding potential of the oxirane-bearing chemotype. Furthermore, the precise positioning of the benzyloxy group on the benzoyl ring influences both steric accessibility for nucleophilic attack by catalytic cysteine residues and overall molecular lipophilicity, further precluding simple interchangeability.

Quantitative Differentiation Evidence for CAS 57379-60-9 – Head-to-Head and Class-Level Comparisons for Informed Procurement Decisions


Molecular Weight and Lipophilicity Advantage vs. the 4,5-Dimethylphenyl Analog (CAS 85461-29-6)

The target compound (CAS 57379-60-9) exhibits a molecular weight of 370.40 g·mol⁻¹ and a calculated octanol-water partition coefficient (logP) of 5.33, compared with the 4,5-dimethylphenyl analog (CAS 85461-29-6) which has a molecular weight of 398.46 g·mol⁻¹ and an estimated logP of approximately 6.0 [1]. The lower molecular weight (ΔMW = −28.06 g·mol⁻¹) and reduced lipophilicity (ΔlogP ≈ −0.7) of the target compound confer a favourable physicochemical profile with respect to aqueous solubility and passive membrane permeability.

Drug design Physicochemical profiling ADME optimisation

Cathepsin Cysteine Protease Inhibition Potency vs. EGFR Kinase-Targeted Benzofuran Scaffolds

The closest structurally characterised analog of CAS 57379-60-9, the 4,5-dimethylphenyl derivative, demonstrates cathepsin inhibition with Ki values of 0.0683 mM and 0.2486 mM (pH 5.5, 37 °C) [1]. This stands in marked contrast to benzofuran derivatives that lack the oxirane moiety and instead target EGFR-TK, which exhibit IC₅₀ values of 0.81–1.12 µM against the kinase [2]. The presence of the electrophilic oxirane ring in the target compound and its close analog suggests preferential engagement of active-site cysteine residues in cathepsins, rather than the ATP-binding pocket of kinases. Although no direct IC₅₀ or Ki data have been published for CAS 57379-60-9 itself, its structural identity with the core scaffold places it within the cathepsin-targeting sub-family rather than the kinase-targeting sub-family.

Enzyme inhibition Cysteine proteases Kinase selectivity

Covalent Irreversible Binding Mechanism as a Residence-Time Differentiator vs. Reversible Benzofuran Inhibitors

The 4,5-dimethylphenyl analog of CAS 57379-60-9 has been characterised as a noncompetitive, tight-binding or irreversible inhibitor of cathepsin-mediated elastin degradation [1]. This mechanism contrasts sharply with reversible benzofuran-based cathepsin inhibitors such as 5-(2-morpholin-4-yl-ethoxy)-benzofuran-2-carboxylic acid derivatives (e.g., SB 331750, Ki = 4.7 nM for cathepsin K) [2], which act through competitive reversible binding rather than covalent modification. The oxirane ring present in the target compound provides a latent electrophilic warhead capable of forming a stable covalent adduct with the active-site cysteine thiolate (Cys25) of cathepsins, a feature absent in benzofuran-2-carboxylic acid based inhibitors.

Covalent inhibitors Enzyme kinetics Drug-target residence time

Unique Substitution Pattern and Limited Commercial Availability of Close Analogs

A search of major commercial screening collections reveals only two close structural analogs of this chemotype: CAS 57379-60-9 (InterBioScreen STOCK1N-06597) and the 4,5-dimethylphenyl derivative (CAS 85461-29-6, available through Sigma Aldrich) [1]. The 2-benzyloxy substitution pattern on the benzoyl ring of the target compound is not replicated in any other commercially available benzofuran-oxirane derivative. This limited analog availability makes CAS 57379-60-9 a uniquely valuable entry point for exploring structure-activity relationships (SAR) around the benzyloxy position, where minor substituent changes are anticipated to produce significant shifts in potency and selectivity [2].

Chemical library uniqueness SAR exploration Hit identification

Epoxide Reactivity Profile Enables Late-Stage Functionalisation vs. Non-Epoxide Benzofuran Building Blocks

The intrinsic ring strain of the oxirane group (approximately 114 kJ·mol⁻¹) renders the epoxide susceptible to nucleophilic ring-opening under mild conditions, enabling downstream diversification that is unavailable to non-epoxide benzofuran building blocks such as 2-(benzofuran-2-yl)acetic acid or 6-(benzyloxy)benzofuran [1]. This reactivity allows for the introduction of amines, thiols, alcohols, or azide nucleophiles at the oxirane carbon, generating libraries of β-substituted alcohol derivatives for SAR expansion. In contrast, non-epoxide benzofuran analogs require harsher conditions (e.g., directed ortho-metalation or transition-metal-catalysed cross-coupling) for further functionalisation [2].

Synthetic chemistry Late-stage functionalisation Building block utility

Computational Drug-Likeness Assessment – Intra-Class Differentiation from Higher Molecular Weight Polycyclic Benzofurans

Evaluation of CAS 57379-60-9 against standard drug-likeness metrics shows that it satisfies all Lipinski rule-of-five criteria (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) with a molecular weight of 370.40 g·mol⁻¹ and logP of 5.33 [1]. By comparison, many benzofuran natural products and their synthetic polycyclic derivatives used in oncology research exceed 450 g·mol⁻¹ and possess logP values above 6.0, which is associated with higher attrition rates due to poor solubility and rapid metabolic clearance [2]. The Veber rule is also satisfied (rotatable bonds = 6 ≤ 10; PSA = 51.97 Ų ≤ 140 Ų), further supporting acceptable oral bioavailability potential.

Drug-likeness Lead-likeness Fragment-based screening

Optimal Research and Industrial Application Scenarios for CAS 57379-60-9 – Evidence-Driven Deployment Recommendations


Cysteine Protease Inhibitor Screening and Cathepsin SAR Probe Development

Based on the demonstrated cathepsin inhibition of the structurally analogous 4,5-dimethylphenyl derivative (Ki = 0.0683–0.2486 mM, pH 5.5, 37 °C) [1], CAS 57379-60-9 is best deployed as a starting point for structure-activity relationship studies targeting cysteine cathepsins (cathepsins B, K, L, S, V). Its oxirane electrophilic warhead, predicted to form a covalent adduct with the active-site cysteine, makes it suitable for irreversible inhibitor probe development. Researchers should prioritise cathepsin enzyme panels over kinase panels, as class-level evidence suggests target preference for cysteine proteases [1][2]. A recommended workflow includes: (i) in vitro cathepsin inhibition screening to establish IC₅₀ values for the target compound itself, (ii) time-dependent inhibition and jump-dilution assays to confirm irreversible binding, and (iii) synthesis of ring-opened analogs (amine, thiol, or alcohol adducts) to explore SAR around the oxirane position [3].

Covalent Chemical Probe Development for Target Validation Studies

The noncompetitive, tight-binding or irreversible mechanism observed for the close analog [1] positions CAS 57379-60-9 as a potential covalent probe for target engagement studies. Covalent inhibitors offer prolonged residence times that are ideal for washout experiments, cellular thermal shift assays (CETSA), and activity-based protein profiling (ABPP). The relatively compact molecular weight (370.40 g·mol⁻¹) and acceptable drug-likeness parameters (logP 5.33, PSA 51.97 Ų) [4] suggest reasonable cell permeability, facilitating use in cellular target engagement experiments. The benzyloxy group provides a potential site for installing a click-chemistry handle (e.g., replacing benzyl with propargyl for CuAAC ligation), enabling downstream pull-down and proteomics applications [5].

Benzofuran-Oxirane SAR Exploration for Anticancer Lead Generation

Benzofuran derivatives have established anticancer potential, with various sub-classes targeting Pin1 (IC₅₀ = 0.874 µM for 4,6-di(benzyloxy)-3-phenylbenzofuran), PI3K (IC₅₀ range 4–8.99 µM), and PLK1 (IC₅₀ = 16.4 µM) [5]. CAS 57379-60-9 offers a distinct chemotype that integrates the benzofuran pharmacophore with an epoxide warhead, a combination underexplored in anticancer screening [2]. Medicinal chemistry teams can use this compound as a starting scaffold for fragment growing or scaffold hopping, leveraging the oxirane ring for late-stage diversification to generate focused libraries for anticancer phenotypic screening [3]. The scarcity of close commercial analogs [6] strengthens the case for procurement by groups seeking to occupy novel chemical space.

Synthetic Building Block for Medicinal Chemistry Diversification

The oxirane ring of CAS 57379-60-9, with a ring strain energy of approximately 114 kJ·mol⁻¹, serves as a versatile synthetic handle for nucleophilic ring-opening reactions [3]. Under mild conditions (0–25 °C, protic or aprotic solvents), the epoxide can be opened by primary and secondary amines, thiols, alcohols, or azide to generate β-substituted alcohol derivatives. This enables one-step diversification into compound libraries for lead optimisation campaigns, bypassing the multi-step sequences required for functionalisation of non-epoxide benzofuran building blocks [7]. Procurement of this compound therefore provides not only a potential bioactive molecule but also a strategic synthetic intermediate for rapid analog generation.

Quote Request

Request a Quote for (3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.